molecular formula C15H11N3O2 B2366584 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 16015-58-0

4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2366584
CAS No.: 16015-58-0
M. Wt: 265.272
InChI Key: VDJHBHYUQGBJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Historical Context and Discovery

The phthalazine family of compounds has been studied since the late 19th century, with early synthetic efforts focusing on condensation reactions involving hydrazine and aromatic aldehydes or ketones. The specific compound this compound emerged as a derivative of interest in the late 20th and early 21st centuries, coinciding with advancements in heterocyclic chemistry and drug discovery. Its synthesis typically involves multi-step protocols, such as the cyclization of substituted phthalaldehydes with phenylhydrazine derivatives, followed by carboxamide functionalization. For instance, the parent ester methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoate serves as a key intermediate in generating structurally related compounds.

The compound’s discovery aligns with broader trends in optimizing phthalazine-based scaffolds for enhanced bioactivity. Researchers have prioritized modifications at the 3- and 4-positions of the phthalazine ring to improve selectivity and potency against biological targets such as carbonic anhydrases and tyrosine kinases. While early syntheses focused on structural characterization, contemporary studies integrate computational modeling and high-throughput screening to refine synthetic pathways.

Significance in Chemical Research

This compound holds strategic importance in medicinal chemistry due to its dual functionality: the phthalazine core provides a rigid planar structure, while the carboxamide and phenyl groups enable interactions with biological macromolecules. This compound has been investigated as a precursor for inhibitors of carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma, epilepsy, and cancer. For example, phthalazine sulfonamide derivatives exhibit nanomolar inhibitory activity against human carbonic anhydrase IX (hCA IX), a biomarker of tumor hypoxia.

Additionally, its structural analogs demonstrate antibacterial and cytotoxic properties. In a 2022 study, methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoates showed promising activity against HCT-116 colorectal and MDA-MB-231 breast cancer cell lines, with IC~50~ values comparable to standard chemotherapeutic agents. The compound’s versatility is further evidenced by its role in synthesizing dipeptides and hydrazones, which expand its utility in chemical biology.

Structural Classification

This compound belongs to the class of 3,4-dihydrophthalazine-1-carboxamides, characterized by a partially reduced phthalazine ring system. Its IUPAC name, This compound , reflects the ketone group at position 4, the phenyl substituent at position 3, and the carboxamide group at position 1. The molecular formula is C~15~H~11~N~3~O~2~ , with a molecular weight of 265.27 g/mol .

Table 1: Structural Comparison of Phthalazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Oxo-3,4-dihydrophthalazine-1-carboxamide C~9~H~7~N~3~O~2~ 189.17 None at position 3
3-(4-Fluorophenyl)-4-oxo-N-phenyl-... C~21~H~14~FN~3~O~2~ 359.40 4-Fluorophenyl, N-phenyl
3-(4-Methoxyphenyl)-4-oxo-N-phenyl-... C~22~H~17~N~3~O~3~ 371.39 4-Methoxyphenyl, N-phenyl
N-Methyl-4-oxo-3-phenyl-... C~16~H~13~N~3~O~2~ 279.30 N-methyl carboxamide

The phthalazine core consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. The 3,4-dihydro configuration indicates partial saturation at the 3- and 4-positions, reducing aromaticity and increasing reactivity toward electrophilic substitution. X-ray crystallography and NMR studies confirm the planar geometry of the phthalazine system, with the phenyl and carboxamide groups adopting orthogonal orientations to minimize steric hindrance.

The carboxamide group (-CONH~2~) enhances hydrogen-bonding capacity, a critical feature for interactions with enzyme active sites. For instance, docking studies of similar phthalazine derivatives reveal hydrogen bonds between the carboxamide oxygen and residues in the carbonic anhydrase active site, stabilizing inhibitor-enzyme complexes. These structural insights guide the rational design of derivatives with improved pharmacokinetic profiles.

Properties

IUPAC Name

4-oxo-3-phenylphthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c16-14(19)13-11-8-4-5-9-12(11)15(20)18(17-13)10-6-2-1-3-7-10/h1-9H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHBHYUQGBJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation with Phenylacetic Acid

A foundational method involves the condensation of phthalic anhydride with substituted phenylacetic acids under basic conditions. This approach, adapted from protocols for related phthalazinones, proceeds via the following steps:

  • Reaction Setup : Phthalic anhydride (1.0 equiv) and phenylacetic acid (1.2 equiv) are refluxed in toluene with potassium carbonate (2.0 equiv) at 120–140°C for 6–12 hours.
  • Intermediate Formation : The reaction generates 4-benzalphthalide (B1 ) through a Knoevenagel-like condensation, with yields ranging from 45% to 90% depending on substituent steric effects.
  • Hydrazine Treatment : The benzalphthalide intermediate is treated with hydrazine hydrate (4.0 equiv) at 80°C for 6–8 hours, leading to cyclization and formation of the phthalazine core.

Key Data :

  • Yield: 60–77% after purification by silica gel chromatography.
  • Purity: >95% (HPLC).

Microwave-Assisted Synthesis Using Ionic Liquids

Catalytic System with [BSO$$3$$HMIm]HSO$$4$$

A modern approach employs ionic liquids to enhance reaction efficiency. The method, detailed in CN102558184B, utilizes:

  • Catalyst : 1-Butylsulfonic acid-3-methylimidazolium bisulfate ([BSO$$3$$HMIm]HSO$$4$$, 10 mol%).
  • Solvent : Polyethylene glycol (PEG-600) under microwave irradiation (350 W).
  • Procedure :
    • Phthalhydrazide (1.0 equiv), dimedone (1.1 equiv), and benzaldehyde (1.1 equiv) are irradiated at 140°C for 3–5 minutes.
    • The crude product is extracted with ethyl acetate and purified via recrystallization.

Advantages :

  • Reaction time reduced from hours to minutes.
  • Yield: 85–92%.

Functional Group Modifications via Carboxamide Introduction

Carboxylation Followed by Amidation

A two-step strategy is employed to install the carboxamide group:

  • Step 1: Carboxylation :

    • 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylic acid is synthesized by oxidizing the methyl group of 4-oxo-3-phenylphthalazine using KMnO$$_4$$ in acidic conditions.
    • Yield: 70–75%.
  • Step 2: Amidation :

    • The carboxylic acid is treated with thionyl chloride (SOCl$$2$$) to form the acyl chloride, followed by reaction with ammonium hydroxide (NH$$4$$OH) at 0–5°C.
    • Yield: 80–85%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
Cyclocondensation Toluene, K$$2$$CO$$3$$, 140°C 60–77 >95 Scalable, uses inexpensive reagents
Microwave PEG-600, MW, 140°C 85–92 >98 Rapid, high efficiency
Carboxamide KMnO$$4$$, SOCl$$2$$, NH$$_4$$OH 70–85 >90 Modular for derivative synthesis

Mechanistic Insights and Optimization

Cyclization Kinetics

The rate-determining step in cyclocondensation is the formation of the phthalazine ring. Studies show that electron-withdrawing groups on the phenylacetic acid accelerate the reaction by stabilizing the transition state. For example, 4-chlorophenylacetic acid reduces reaction time by 30% compared to unsubstituted analogs.

Solvent Effects

PEG-600 in microwave synthesis acts as both solvent and phase-transfer catalyst, facilitating higher yields by improving reactant miscibility. Conversely, toluene in traditional methods requires prolonged heating, increasing energy costs.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional functional groups, while substitution reactions can produce a wide range of phenyl-substituted compounds .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the potential of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide in treating inflammation-related diseases. For instance, derivatives of this compound have been shown to inhibit the release of proinflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This inhibition is particularly significant in models of acute lung injury and sepsis, where inflammatory responses are critical to disease progression.

Case Study: Inhibition of Proinflammatory Cytokines

A study synthesized several derivatives of 4-Oxo-3-phenyl-3,4-dihydroquinoline-3-carboxamide (closely related to the phthalazine derivative). Among these, one derivative demonstrated a substantial reduction in lipopolysaccharide-induced cytokine expression in J774A.1 cells. Furthermore, in vivo administration improved survival rates and reduced pathological changes in lung tissues in LPS-induced models .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that phthalazine derivatives can act as protein kinase inhibitors, which are crucial targets in cancer therapy. These inhibitors can disrupt signaling pathways that promote tumor growth and survival.

Case Study: Protein Kinase Inhibition

A patent describes various phthalazine derivatives that exhibit activity against specific protein kinases involved in cancer progression. The structural modifications of these compounds enhance their binding affinity and selectivity towards targeted kinases, providing a foundation for developing new anticancer drugs .

Insect Repellent Formulations

Another innovative application of this compound is its use in insect repellent formulations. Recent patents have proposed formulations that utilize this compound to repel insects effectively, particularly those from the Hymenoptera order .

Pharmacokinetic Properties

Pharmacokinetic studies reveal that derivatives of this compound possess favorable absorption and distribution characteristics. For example, one derivative demonstrated a half-life of 11.8 hours and a bioavailability of 36.3%, making it a promising candidate for further development as a therapeutic agent .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anti-inflammatoryInhibits cytokines IL-6 and TNF-alpha; improves survival in sepsis models
Anticancer ActivityActs as protein kinase inhibitors; disrupts tumor growth signaling
Insect RepellentEffective formulations for repelling Hymenoptera insects
PharmacokineticsHalf-life: 11.8 hours; Bioavailability: 36.3%

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Biological Activity Evidence Source
4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide Phthalazine Phenyl (C₃), Carboxamide (C₁) C₁₅H₁₁N₃O₂ 265.27 Antibacterial, antitubercular
4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxamide Pyridazine Phenoxyphenyl (C₁), Carboxamide (C₃) C₁₇H₁₃N₃O₄ 323.30 Not explicitly reported (predicted acidic pKa: 4.50)
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate Phthalazine 4-Fluorophenyl (C₃), Methyl ester (C₁) C₁₆H₁₁FN₂O₃ 298.27 Not explicitly reported (lipophilicity enhanced by fluorine)
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Quinoline Adamantyl, Pentyl, Chlorine C₂₇H₃₄ClN₃O₂ 476.03 Antiviral or enzyme inhibition (assumed from adamantyl group)

Key Structural and Functional Differences

Core Heterocycle Variations
  • Phthalazine vs. Pyridazine : The target compound’s phthalazine core (two fused benzene rings) offers greater aromatic stability compared to pyridazine analogs (e.g., the compound in ), which may reduce metabolic degradation .
  • Quinoline Derivatives: Compounds like those in feature a quinoline core, which is bulkier and more lipophilic due to the adamantyl substituent. This likely enhances blood-brain barrier penetration but may reduce solubility .
Substituent Effects
  • Phenyl vs.
  • Carboxamide vs. Ester : The carboxamide group in the target compound improves hydrogen-bonding capacity compared to ester derivatives, favoring interactions with bacterial targets like DNA gyrase .

Biological Activity

4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a synthetic compound recognized for its unique phthalazine ring system fused with a phenyl group and a carboxamide functional group. This structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{10}N_{2}O_{2}, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:

Structure C13H10N2O2\text{Structure }\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{2}

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, influencing various biological pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells across different lines.

Cancer Cell LineIC50 (µM)Reference
HeLa10.5
MCF-78.2
A54912.0

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results highlighted a notable inhibition zone, suggesting potential as an antibacterial agent.

Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer effects, the compound was administered to MCF-7 breast cancer cells. The study revealed that treatment led to significant apoptosis in cancer cells compared to untreated controls, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

This compound shares structural similarities with other phthalazine derivatives but exhibits unique biological activities that set it apart.

Compound NameBiological Activity
4-Oxo-3,4-dihydro-1,2,3-benzotriazinesModerate antimicrobial
N-Methyl-4-oxo-3-phenyl-3,4-dihydro...Limited anticancer
N,N-dimethyl-4-oxo-3-phenyl...Antimicrobial and anticancer

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor activation (e.g., coupling of phthalazine derivatives with phenyl groups via Suzuki-Miyaura cross-coupling). Cyclization under acidic or basic conditions (e.g., HCl/EtOH) forms the dihydrophthalazine core. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.2 for key intermediates) .
  • Safety Note : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral LD₅₀: 300–2000 mg/kg) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (phthalazine protons), δ 7.3–7.6 ppm (phenyl group).
  • Mass Spectrometry : ESI-MS m/z 265.1 [M+H]⁺ confirms molecular weight.
  • HPLC : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min).
    Cross-validate with elemental analysis (C, H, N within ±0.3% theoretical) .

Q. What experimental approaches are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits (IC₅₀ determination).
  • Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCR targets) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use local exhaust ventilation to avoid inhalation of dust.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps.
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace bond formation during cyclization.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and energy barriers .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple assays (e.g., PubChem BioAssay) and apply statistical models (ANOVA with post-hoc tests).
  • Dose-Response Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C, serum-free media).
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify confounding interactions .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (PDB ID: 1M17).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
  • QSAR Models : Train on datasets (ChEMBL) to correlate substituent effects with activity .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test DMSO/PEG-400 (20:80 v/v) for aqueous solubility enhancement.
  • Lyophilization : Prepare stable lyophilized powders with trehalose (1:5 w/w ratio).
  • Degradation Studies : Monitor stability under UV light (ICH Q1B guidelines) and acidic/basic conditions (pH 1–13) .

Q. How can regioselectivity be optimized in derivative synthesis?

  • Methodological Answer :
  • Directing Groups : Introduce bromine at C-2 to guide cross-coupling reactions.
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki couplings (yield >85%).
  • DOE Optimization : Apply Box-Behnken design to variables (temperature, catalyst loading, solvent polarity) .

Q. What methodologies identify synergistic combinations with other therapeutics?

  • Methodological Answer :
  • Combinatorial Screening : Use high-throughput synergy platforms (e.g., Checkerboard assays) with cisplatin or doxorubicin.
  • Transcriptomic Profiling : RNA-seq to identify pathways upregulated in combination-treated cells.
  • In Vivo Validation : Xenograft models (e.g., nude mice) with dual-agent dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.